Nampt Inhibition: Quantitative Activity of a Propanimidamide Derivative vs. Established Clinical Benchmark
A propanimidamide-derived analog, (1Z)-N'-(benzoyloxy)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanimidamide, exhibits inhibitory activity against human nicotinamide phosphoribosyltransferase (Nampt/visfatin/PBEF) with an IC₅₀ of 0.855 μM at pH 7.5 and 37°C [1]. Nampt is the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway and a validated cancer drug target. While this IC₅₀ is higher (less potent) than the clinical Nampt inhibitor FK866 (IC₅₀ ~0.09 nM in enzyme assays and ~1-5 nM in cellular assays), the propanimidamide scaffold represents a structurally distinct chemotype with potential for orthogonal optimization [2]. The quantitative activity data provides a validated starting point for structure-activity relationship (SAR) studies, contrasting with acetamidine and butanimidamide, for which no Nampt inhibitory data is publicly available.
| Evidence Dimension | Nampt enzyme inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.855 μM (855 nM) |
| Comparator Or Baseline | FK866 (clinical benchmark): IC₅₀ ~0.09 nM (enzyme) / ~1-5 nM (cellular) |
| Quantified Difference | Target compound is ~9,500-fold to 855,000-fold less potent than FK866; acetamidine/butanimidamide: no data available |
| Conditions | Enzymatic assay at pH 7.5, 37°C |
Why This Matters
Quantified activity against a therapeutically validated target distinguishes propanimidamide derivatives from other short-chain amidines for which no target engagement data exists, justifying selection in Nampt inhibitor discovery programs.
- [1] Xu, T.Y., Zhang, S.L., Dong, G.Q., et al. (2015). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Scientific Reports, 5: 10043. View Source
- [2] Hasmann, M. and Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21): 7436-7442. View Source
